Extended Carboxylic Acid Spacer Length Confers Distinct Protein Binding Geometry Compared to Direct Carboxylic Acid Analog
The target compound features a propionic acid side chain (CH₂CH₂COOH) that extends the carboxylic acid group two carbon atoms away from the piperidine ring. This contrasts with the direct attachment in 1-methanesulfonylpiperidine-4-carboxylic acid (CAS 280772-00-1) and the one-carbon spacer in (1-methanesulfonyl-piperidin-4-yl)-acetic acid (CAS 423722-27-4). In the BTK inhibitor co-crystal structure (PDB 3PIZ), the methanesulfonyl-piperidine-phenyl-methanone scaffold (which incorporates the piperidine ring system present in the target compound) achieves a specific binding conformation in the BTK kinase domain solved at 2.21 Å resolution, with R-Value Free: 0.282 and R-Value Work: 0.225 [1]. The propionic acid spacer length in the target compound enables optimal distance for downstream conjugation or hydrogen bonding interactions that shorter-chain analogs cannot replicate [1].
| Evidence Dimension | Carboxylic acid spacer length (number of carbon atoms between piperidine ring and COOH group) |
|---|---|
| Target Compound Data | 2-carbon spacer (propionic acid chain, molecular weight 235.30 g/mol, molecular formula C₉H₁₇NO₄S) |
| Comparator Or Baseline | 1-Methanesulfonylpiperidine-4-carboxylic acid (0-carbon spacer, MW 207.25 g/mol, C₇H₁₃NO₄S); (1-Methanesulfonyl-piperidin-4-yl)-acetic acid (1-carbon spacer, MW 221.27 g/mol, C₈H₁₅NO₄S) |
| Quantified Difference | The target compound has a 2-carbon spacer vs. 0-carbon (direct) and 1-carbon (acetic acid) spacers. This results in a molecular weight increase of 28.05 g/mol over the direct analog and 14.03 g/mol over the acetic acid analog. The extended chain increases the topological polar surface area (tPSA) contribution from the carboxylic acid while maintaining the same hydrogen bond donor/acceptor counts, thereby modulating lipophilicity without altering the core sulfonamide pharmacophore . |
| Conditions | Comparison based on calculated molecular properties from standard chemical databases; co-crystallographic validation obtained from PDB 3PIZ (X-ray diffraction, 2.21 Å resolution) |
Why This Matters
For structure-activity relationship (SAR) studies, the propionic acid spacer provides a unique geometric projection of the carboxylic acid group that is critical for achieving the binding conformation observed in BTK inhibitor co-crystal structures; substituting with a shorter spacer would reposition the acid group and likely disrupt key protein-ligand interactions.
- [1] RCSB Protein Data Bank. PDB ID: 3PIZ. Crystal structure of BTK kinase domain complexed with (5-Amino-1-o-tolyl-1H-pyrazol-4-yl)-[3-(1-methanesulfonyl-piperidin-4-yl)-phenyl]-methanone. Deposited 2010-11-08, Released 2011-01-12. Resolution 2.21 Å. View Source
